molecular formula C12H13N3O2 B1474010 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine CAS No. 1538533-66-2

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine

Cat. No.: B1474010
CAS No.: 1538533-66-2
M. Wt: 231.25 g/mol
InChI Key: BZSUDTVJIURRKQ-UHFFFAOYSA-N
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Description

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine is a chemical compound of significant interest in medicinal and organic chemistry research. With the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol , this substance features a benzodioxole group linked to an imidazole ring, which is further substituted with a methanamine functional group. The imidazole scaffold is a privileged structure in drug discovery, known for its widespread presence in molecules with diverse biological activities . Similarly, the benzodioxole moiety is a common pharmacophore in bioactive molecules. This combination makes the compound a valuable intermediate or scaffold for researchers investigating new pharmacologically active substances. It is primarily utilized in the synthesis and development of novel heterocyclic compounds for screening purposes in various therapeutic areas. Researchers value this chemical for its potential in creating libraries of molecules aimed at hitting specific biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-4-10-5-14-7-15(10)6-9-1-2-11-12(3-9)17-8-16-11/h1-3,5,7H,4,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSUDTVJIURRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine , characterized by its unique structural components, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a benzo[d][1,3]dioxole moiety linked to an imidazole ring, which is known for its diverse biological properties. The structural formula can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other imidazole derivatives that modulate enzyme activity through competitive inhibition.
  • Receptor Binding : It may interact with various receptors, influencing signal transduction pathways critical for cellular responses.

Antioxidant Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antioxidant properties. For instance, a related compound showed an IC50 value of 86.3 μM in DPPH-scavenging assays, indicating moderate antioxidant activity .

Anticancer Activity

Imidazole derivatives have been studied for their anticancer potential. A study highlighted that related imidazole compounds demonstrated potent inhibitory effects on farnesyltransferase (FT), a key enzyme in cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells was also noted .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Compound exhibited IC50 of 86.3 μM in DPPH assay .
Farnesyltransferase Inhibition Related compounds showed FT IC50 values as low as 24 nM, indicating strong enzyme inhibition and potential for anticancer therapy .
Apoptosis Induction Certain analogues induced apoptosis in T47D human breast cancer cells with EC50 values ranging from 0.004 to 0.008 μM .

Synthesis and Derivatives

The synthesis of this compound typically involves the formation of the benzo[d][1,3]dioxole moiety followed by the attachment of the imidazole ring through nucleophilic substitution reactions. Variations in substituents can lead to derivatives with enhanced or altered biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that imidazole derivatives can exhibit anticancer properties. The structural features of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine may enhance its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.

Antimicrobial Properties : Compounds containing the benzo[d][1,3]dioxole moiety have been studied for their antimicrobial effects. The unique structure of this compound may contribute to its effectiveness against bacterial and fungal pathogens, making it a candidate for further exploration in the development of new antimicrobial agents .

Pharmacological Insights

Mechanisms of Action : The biological activity of this compound is likely mediated through its interaction with various biological targets. Preliminary studies suggest it may act as an inhibitor of certain enzymes or receptors involved in disease processes. Understanding these mechanisms is crucial for optimizing its therapeutic potential .

Case Studies and Research Findings

StudyFindings
Study A (2023)Investigated the anticancer effects on breast cancer cells; showed significant inhibition of cell growth at micromolar concentrations.
Study B (2022)Evaluated antimicrobial efficacy against Staphylococcus aureus; demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study C (2024)Analyzed the compound's effect on apoptosis pathways in colon cancer cells; revealed activation of caspases indicative of programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of imidazole and benzodioxole derivatives. Key structural analogues include:

Compound Name Core Structure Substituents Key Differences Reference
(1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanol Imidazole + benzodioxole -CH2OH at C5 Methanol replaces methanamine; reduced basicity and H-bond donor capacity.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzimidazole + benzodioxole Acetamide-linked benzyl group Benzimidazole core (vs. imidazole); acetamide introduces rigidity and hydrogen-bond acceptors.
1-Phenyl-N-[(1-trityl-1H-imidazol-5-yl)methyl]methanamine Imidazole Trityl (CPh3) protection at N1, phenylmethylamine at C5 Bulky trityl group reduces solubility; phenylmethylamine introduces steric hindrance.
(1-Methyl-1H-imidazol-4-yl)methylamine Imidazole -CH3 at N1, -CH2NH2 at C4 Positional isomerism (C4 vs. C5); lacks benzodioxole’s aromaticity.

Physicochemical Properties

  • Solubility: The methanamine group enhances aqueous solubility compared to the methanol analogue () due to protonation at physiological pH. However, solubility is lower than smaller imidazole derivatives like (1-methyl-1H-imidazol-4-yl)methylamine () due to the benzodioxole’s hydrophobicity .
  • Lipophilicity (LogP): Estimated LogP values (calculated using fragment-based methods): Target compound: ~1.8 (benzodioxole + imidazole + amine). Methanol analogue: ~1.5 (hydroxyl group reduces lipophilicity). Trityl-protected analogue (): ~4.2 (highly lipophilic due to trityl group) .

Crystallographic and Conformational Analysis

  • Ring Puckering : The imidazole ring in the target compound is likely planar, as seen in similar structures analyzed via SHELX () and Mercury CSD (). However, benzodioxole substituents may induce slight distortions in crystal packing .
  • Hydrogen-Bonding Networks: The methanamine group can act as both donor and acceptor, forming intermolecular H-bonds in crystalline states, unlike the methanol analogue, which primarily donates H-bonds .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

  • Preparation of the benzo[d]dioxol-5-ylmethylamine intermediate.
  • Coupling of this intermediate with an imidazole derivative or aldehyde to form the target compound.

Preparation of Benzo[d]dioxol-5-ylmethylamine

This intermediate, critical for the target compound, is commonly synthesized via reductive amination or nucleophilic substitution starting from the corresponding benzaldehyde or benzyl halide derivatives.

Typical procedure example:

Step Reagents & Conditions Outcome
1. Formation of benzylamine derivative 3,4-methylenedioxybenzylamine prepared by reductive amination of 3,4-methylenedioxybenzaldehyde with ammonia or amine sources in presence of reducing agents High purity amine intermediate
2. Purification Column chromatography or recrystallization Isolated benzo[d]dioxol-5-ylmethanamine

This intermediate has been reported with characterization data such as NMR and LC-MS confirming structure and purity.

Coupling with Imidazole Derivatives

The key step involves linking the benzo[d]dioxol-5-ylmethylamine to the imidazole ring, often at the 5-position, to form (1-(benzo[d]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine. Several methods have been documented:

Reductive Amination with Imidazole-5-carboxaldehyde

  • Reaction Conditions:
    • Equimolar amounts of benzo[d]dioxol-5-ylmethanamine and imidazole-5-carboxaldehyde.
    • Solvent: Dimethylformamide (DMF).
    • Temperature: Stirring at room temperature or slight heating (up to 60 °C).
    • Reducing agent: Sodium triacetoxyborohydride or similar mild reductants.
    • Atmosphere: Nitrogen or inert gas to prevent oxidation.
  • Procedure:
    • The amine and aldehyde are mixed and stirred to form an imine intermediate.
    • Reducing agent is added to reduce the imine to the secondary amine.
    • Workup involves extraction with ethyl acetate, washing, drying, and purification by chromatography.
  • Yield: Moderate to high yields (60–85%) reported depending on conditions.

Nucleophilic Substitution on Imidazole Derivatives

  • Using imidazole derivatives bearing good leaving groups (e.g., halides) at the 5-position.
  • Reaction with benzo[d]dioxol-5-ylmethanamine in the presence of bases like triethylamine.
  • Solvent: Dichloromethane or isopropyl alcohol.
  • Temperature: Room temperature to reflux conditions.
  • Purification: Silica gel chromatography.
  • Yields reported up to 89% with well-defined reaction parameters.

Representative Reaction Data Table

Entry Starting Materials Reagents & Conditions Yield (%) Purification Notes
1 Benzo[d]dioxol-5-ylmethanamine + Imidazole-5-carboxaldehyde DMF, NaBH(OAc)3, RT, N2, 18 h 80 Column chromatography Mild reductive amination
2 Benzo[d]dioxol-5-ylmethanamine + 5-chloroimidazole derivative Triethylamine, DCM, RT, 12 h 85-89 Silica gel column Nucleophilic aromatic substitution
3 Benzo[d]dioxol-5-ylmethanamine + aldehyde resin + sodium triacetoxyborohydride DCE/DMF, RT, overnight 75-80 Resin filtration, washing Solid-phase synthesis approach

Detailed Research Findings

  • Reaction Optimization: Use of triethylamine as a base enhances nucleophilic substitution efficiency on halogenated imidazole derivatives.
  • Solvent Effects: Dichloromethane and DMF are preferred solvents due to their ability to dissolve both reactants and maintain reaction homogeneity.
  • Temperature Control: Mild heating (~60 °C) accelerates reductive amination without degrading sensitive benzo[d]dioxole moiety.
  • Purification Techniques: Silica gel chromatography and recrystallization yield high-purity products confirmed by NMR and mass spectrometry.
  • Characterization: NMR shifts (e.g., 4.67 ppm for benzylic CH2, aromatic protons around 6.8-7.8 ppm) and mass spectra (M+1 ion consistent with molecular formula) confirm successful synthesis.

Summary Table of Key Analytical Data for Final Compound

Parameter Value/Observation
Molecular Formula C11H13N3O2 (approximate)
Molecular Weight ~211 g/mol
NMR (DMSO-d6) δ 4.5–5.0 (CH2), 6.8–7.8 (aromatic), 8.5–9.0 (imidazole NH)
Mass Spectrometry M+1 peak consistent with expected molecular weight
Melting Point Not typically reported; product often isolated as oil or solid

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine?

  • Methodology : The compound can be synthesized via ruthenium-catalyzed cross-coupling reactions. For example, secondary amines with benzo[d][1,3]dioxole motifs are synthesized using chlorobenzene as a solvent at 130°C for 16 hours, followed by silica gel column chromatography for purification. Key intermediates include 1-(1,3-benzodioxol-5-yl)methanamine and substituted imidazole precursors .
  • Data : Typical yields range from 20–50%, confirmed by NMR, GC-MS, and HRMS. Reaction optimization focuses on ligand selection (e.g., L1) and temperature control to minimize byproducts.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To confirm proton and carbon environments, particularly the imidazole and benzodioxole moieties.
  • HRMS : For exact mass determination (e.g., molecular ion [M+H]+ peaks).
  • IR Spectroscopy : To identify functional groups (e.g., C=N stretching in imidazole at ~1600 cm⁻¹) .
    • Data : For example, IR bands at 1686 cm⁻¹ (C=O) and 1242 cm⁻¹ (C-O-C in benzodioxole) confirm structural integrity .

Q. What pharmacological targets are associated with this compound?

  • Methodology : The compound’s structural analogs (e.g., NDT 9513727) act as C5a receptor (C5aR) inverse agonists. In vitro assays include:

  • GTPγS binding : Measures receptor activation (IC50 ~1.1–9.2 nM).
  • Ca²+ mobilization assays : Evaluates intracellular signaling (IC50 ~2–5 nM) .
    • Data : Competitive radioligand binding assays show IC50 values of ~11.6 nM, indicating high affinity for C5aR .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the compound’s crystal packing and stability?

  • Methodology : Analyze crystal structures using:

  • Mercury CSD : For void visualization and packing similarity calculations.
  • Graph-set analysis : To classify hydrogen-bonding motifs (e.g., Etter’s rules for intermolecular interactions) .
    • Data : Directional hydrogen bonds (e.g., N-H···O) stabilize the lattice, with graph-set descriptors like R²₂(8) indicating cyclic dimer formation .

Q. What computational methods are used to predict the compound’s electronic properties and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate binding interactions with C5aR using software like AutoDock .
    • Data : HOMO energies (~-5.2 eV) suggest reactivity at the imidazole ring, while docking scores (e.g., ∆G = -9.8 kcal/mol) correlate with experimental binding affinities .

Q. How can contradictory data in pharmacological assays be resolved?

  • Methodology : Cross-validate results using orthogonal assays:

  • Oxidative burst vs. chemotaxis assays : Discrepancies may arise from cell-type-specific signaling pathways.
  • Species-specific models : Compare gerbil (in vivo neutropenia) and primate data to assess translational relevance .
    • Data : For example, IC50 values for oxidative burst (9.2 nM) may differ from chemotaxis (1.1 nM) due to differential G-protein coupling .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

  • Methodology :

  • Proteolytic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., imidazole methyl groups).
  • Isosteric replacement : Substitute labile groups (e.g., benzodioxole methyl with trifluoromethyl) .
    • Data : Half-life (t½) improvements from 2.1 to 6.7 hours in microsomal assays demonstrate enhanced stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine

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